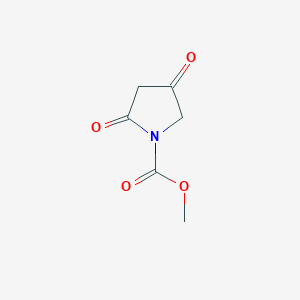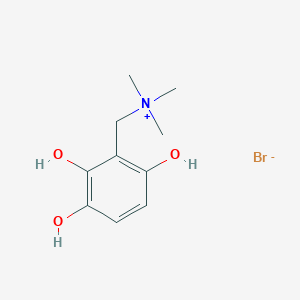
2H-3,1-Benzoxazine-2,4(1H)-dione, 6-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-3,1-Benzoxazine-2,4(1H)-dione, 6-ethoxy- is a heterocyclic organic compound that has been extensively researched in the field of medicinal chemistry. It is known for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In
Mécanisme D'action
The exact mechanism of action of 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-ethoxy- is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2H-3,1-Benzoxazine-2,4(1H)-dione, 6-ethoxy- has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, scavenge free radicals, and inhibit cancer cell growth. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-ethoxy- in lab experiments is its potential therapeutic value. It has been shown to have a number of beneficial effects, which make it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are a number of future directions for research on 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-ethoxy-. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of its potential therapeutic applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-ethoxy- is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is through the reaction of 2-ethoxyphenol with phthalic anhydride in the presence of a catalyst such as zinc chloride or sulfuric acid. The resulting product is then treated with ethyl chloroformate to yield the final compound.
Applications De Recherche Scientifique
2H-3,1-Benzoxazine-2,4(1H)-dione, 6-ethoxy- has been extensively studied for its potential therapeutic applications. In particular, it has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
164025-47-2 |
|---|---|
Nom du produit |
2H-3,1-Benzoxazine-2,4(1H)-dione, 6-ethoxy- |
Formule moléculaire |
C10H9NO4 |
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
6-ethoxy-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C10H9NO4/c1-2-14-6-3-4-8-7(5-6)9(12)15-10(13)11-8/h3-5H,2H2,1H3,(H,11,13) |
Clé InChI |
PMBPCYZQPZGGAN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC(=O)OC2=O |
SMILES canonique |
CCOC1=CC2=C(C=C1)NC(=O)OC2=O |
Synonymes |
2H-3,1-Benzoxazine-2,4(1H)-dione,6-ethoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B63831.png)

![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)

![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)

![(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B63841.png)






![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)